N-(3-bromo-5-chloropyrazin-2-yl)acetamide
Description
N-(3-Bromo-5-chloropyrazin-2-yl)acetamide is a heterocyclic compound featuring a pyrazine ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 5, coupled with an acetamide group at position 2. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, provides a unique electronic environment that influences reactivity and biological interactions.
Properties
Molecular Formula |
C6H5BrClN3O |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H5BrClN3O/c1-3(12)10-6-5(7)11-4(8)2-9-6/h2H,1H3,(H,9,10,12) |
InChI Key |
CLMHZKCPBMVQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-bromo-5-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-bromo-5-chloropyrazine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-bromo-5-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The acetamide group may also contribute to its overall activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Pyridine-Based Acetamides
Pyridine derivatives with halogen and acetamide substituents are among the closest structural analogs. Key comparisons include:
| Compound Name | Structural Features | Biological Activity/Properties |
|---|---|---|
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Bromine at position 5, methyl at position 2 | Antimicrobial, anti-thrombolytic activity |
| N-(2-Acetyl-6-iodopyridin-4-yl)acetamide | Iodine at position 6, acetyl group | Distinct reactivity due to iodine’s size and polarizability |
| N-(2-Acetyl-6-chloropyridin-4-yl)acetamide | Chlorine at position 6 | Altered reactivity vs. bromine analogs |
Key Findings :
- Bromine’s position (meta vs. para) significantly affects bioactivity. For example, bromine at position 5 in pyridine derivatives enhances antimicrobial activity compared to position 6 .
- Halogen size (Br vs. Cl vs. I) influences solubility and metabolic stability. Iodine’s larger atomic radius increases steric hindrance but may reduce bioavailability .
Pyridazine and Thiazole Derivatives
Compounds with nitrogen-rich heterocycles exhibit distinct electronic profiles:
| Compound Name | Structural Features | Biological Activity/Properties |
|---|---|---|
| 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide | Chlorophenyl, thiazole, pyridazine | Anti-inflammatory activity |
| N-(4-Bromo-5-methylthiazol-2-yl)acetamide | Bromine at position 4, methyl at 5 | Unique positioning enhances antibacterial activity |
Key Findings :
- Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, Br) show improved anti-inflammatory activity compared to non-halogenated analogs .
- In thiazole derivatives, bromine at position 4 enhances antibacterial activity, whereas chlorine at the same position alters reactivity profiles .
Multi-Halogenated Phenyl Acetamides
Compounds with multiple halogens highlight the impact of substitution density:
Key Findings :
- Multi-halogenation (e.g., Br, Cl, I) increases electrophilicity and may improve binding to biological targets but can reduce solubility .
- Fluorine’s electronegativity enhances bioactivity, as seen in N-(3-Fluoro-4-hydroxyphenyl)acetamide’s superior anti-inflammatory effects compared to non-fluorinated analogs .
Triazole and Isoxazole Derivatives
| Compound Name | Structural Features | Biological Activity/Properties |
|---|---|---|
| 2-Bromo-N-(5-methyl-isoxazol-3-yl)acetamide | Bromine on isoxazole ring | Moderate antibacterial activity |
| N-(5-methyl-isoxazol-3-yl)-acetamide | No halogen substituent | Lower reactivity and bioactivity |
Key Findings :
- Bromine on isoxazole rings enhances antibacterial activity compared to non-halogenated versions .
- Isoxazole derivatives generally exhibit lower cytotoxicity than pyridine analogs, making them safer for therapeutic use .
Research Implications and Unique Features of N-(3-Bromo-5-chloropyrazin-2-yl)acetamide
- Structural Uniqueness : The pyrazine core differentiates it from pyridine or thiazole derivatives, offering a distinct electronic environment for target binding.
- Halogen Synergy : The combination of Br (polarizable) and Cl (electron-withdrawing) may optimize both reactivity and metabolic stability.
Biological Activity
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-chloropyrazin-2-amine with acetic anhydride or acetyl chloride. This method allows for the introduction of the acetamide functional group, which is crucial for enhancing biological activity.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. The compound's effectiveness is often evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that chloroacetamides, similar to this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their lipophilicity, which facilitates cell membrane penetration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | 15 μM |
| This compound | E. coli | TBD |
| N-(4-chlorophenyl) chloroacetamide | MRSA | 10 μM |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and MCF7 . The mechanism often involves the disruption of cellular pathways that regulate cell survival and proliferation.
Case Study: Apoptosis Induction
In a specific study, it was found that compounds structurally related to this compound increased the annexin V-FITC positive cells significantly, indicating enhanced apoptosis compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity and reactivity towards biological targets.
Key Findings:
- Halogen Substitution : The introduction of bromine and chlorine enhances antimicrobial efficacy.
- Acetamide Group : This functional group is essential for maintaining biological activity and facilitating interactions with target proteins.
In Silico Studies
Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict the biological activity of this compound based on its chemical structure. These models suggest that modifications in substituents can significantly affect the compound's interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
